Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGKCBLTQUNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856829 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440644-06-4 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Amino Acids
- Starting Material: 3-amino-2-(aminomethyl)propanoic acid or its derivatives.
- Esterification: The carboxylic acid group is esterified using methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst) to yield the methyl ester.
- Conditions: Typically refluxing methanol with catalytic acid for several hours ensures complete esterification.
Example Synthetic Procedure (Adapted from Patent CN103396332A)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-amino-2-(aminomethyl)propanoic acid + methanol + acid catalyst (e.g., HCl) | Esterification under reflux overnight to form methyl ester |
| 2 | Concentrated HCl (6 mol/L) | Reflux for 9–10 hours to convert free base to dihydrochloride salt |
| 3 | Filtration and drying | Isolation of white solid dihydrochloride salt with >99% purity |
- Yield: Approximately 87–90%.
- Purity: Confirmed by TLC and HPLC analysis.
- Physical Form: White crystalline solid.
Analytical and Purification Techniques
- TLC (Thin Layer Chromatography): Used to monitor reaction completion during esterification and salt formation.
- Extraction: Organic solvents such as dichloromethane or ethyl acetate are used to extract the ester intermediate.
- Drying: Anhydrous sodium sulfate or magnesium sulfate is employed to remove residual water.
- Concentration: Reduced pressure distillation or rotary evaporation concentrates the product.
- Crystallization: Salt crystallization from aqueous HCl solutions yields the dihydrochloride salt.
- Characterization: NMR (¹H, ¹³C), mass spectrometry, and elemental analysis confirm structure and purity.
Data Table: Preparation Conditions and Outcomes
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Starting material | 3-amino-2-(aminomethyl)propanoic acid | Purity >98% |
| Esterification solvent | Methanol | Reflux, overnight |
| Acid catalyst for esterification | Concentrated HCl or sulfuric acid | Ensures complete ester formation |
| Salt formation acid | 6 mol/L HCl | Reflux 9–10 hours |
| Extraction solvent | Dichloromethane / ethyl acetate | 3x extraction cycles |
| Drying agent | Anhydrous sodium sulfate | Removes residual moisture |
| Purity of final product | >99% | Confirmed by TLC, HPLC |
| Yield | 87–90% | High yield process |
| Physical form | White crystalline solid | Stable dihydrochloride salt |
Notes on Industrial Scale Preparation
- Industrial synthesis follows similar routes but requires stringent control of reaction parameters, reagent purity, and solvent handling to maintain batch consistency.
- Quality control includes NMR, HPLC, and LC-MS for structure verification and impurity profiling.
- The dihydrochloride salt form is preferred for improved handling, storage, and solubility in polar solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Drug Development
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is recognized for its potential as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for:
- Enzyme Inhibition Studies : The compound's ability to form hydrogen bonds with enzyme active sites positions it as a valuable tool in studying enzyme-substrate interactions. This property is crucial for developing inhibitors that can modulate enzyme activity, which is significant in treating various diseases .
- Pharmacological Research : Its application extends to researching new pharmacological agents. The compound's amino groups can facilitate interactions with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:
- Synthesis of Amino Acids and Derivatives : The compound can be utilized to synthesize various amino acids and their derivatives due to its functional groups that allow for further chemical modifications .
- Preparation of Peptides : It can act as an amino acid precursor in peptide synthesis, which is essential in creating biologically active peptides used in therapeutics .
Biochemical Studies
The compound's unique properties make it suitable for various biochemical applications:
- Protein-Ligand Interaction Studies : this compound can be employed to study protein-ligand interactions, providing insights into binding affinities and mechanisms of action relevant to drug design .
- Cell Culture Applications : It has been used in cell culture studies to explore cellular responses to various stimuli, contributing to the understanding of cellular mechanisms and pathways involved in disease processes .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was tested for its ability to inhibit enzyme activity. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.
Case Study 2: Synthesis of Novel Peptides
Researchers utilized this compound as a precursor for synthesizing novel peptides aimed at targeting specific receptors implicated in cancer progression. The synthesized peptides exhibited promising biological activity, highlighting the compound's utility in peptide synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Compounds
Key Observations:
Substituent Effects: The aminomethyl group in the target compound confers high polarity and hydrogen-bonding capacity, favoring aqueous solubility .
Molecular Weight Trends :
- Bulky substituents (e.g., pyridine, pyrazole) increase molecular weight (270–283 g/mol) compared to the parent compound (205 g/mol), impacting pharmacokinetic properties like diffusion rates .
Physicochemical and Functional Differences
Table 2: Solubility and Reactivity Profiles
Functional Implications:
- Aqueous solubility correlates with substituent polarity: aminomethyl > pyrazole > pyridine > chlorophenyl.
- Reactivity : The target compound’s primary amines make it a candidate for peptide coupling reactions, while pyridine/pyrazole derivatives may serve as ligands in catalysis .
Biological Activity
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅Cl₂N₃O₂
- Molecular Weight : Approximately 210.12 g/mol
- Structure : The compound features a propanoate backbone with amino groups that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with target biomolecules, influencing their conformation and function.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes, which is crucial for therapeutic applications.
- Receptor Interaction : Its structural features allow it to bind to various receptors, potentially eliciting physiological responses.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some investigations point towards its neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.
Case Study 2: Anticancer Properties
In vitro assays on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis, highlighting its potential as an anticancer therapeutic agent.
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride?
The synthesis typically involves sequential protection and deprotection of amine groups. For example, a Boc (tert-butoxycarbonyl) protection strategy is often employed to stabilize reactive amines during coupling reactions. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in a solvent like diethyl ether, followed by isolation via filtration . Key steps include:
- Amine protection : Use of Boc anhydride to protect primary amines.
- Coupling reactions : Reagents like HATU or EDC facilitate amide bond formation.
- Deprotection : Trifluoroacetic acid (TFA) removes Boc groups.
- Salt formation : Hydrochloric acid generates the dihydrochloride form, enhancing solubility .
Q. How is the compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, ¹H-NMR in DMSO-d₆ can confirm the structure by identifying proton environments (e.g., methyl ester singlet at δ 3.79 ppm and tert-butyl protons at δ 1.02 ppm in related compounds) . Mass spectrometry validates molecular weight, while HPLC ensures purity (>95% as noted in dihydrochloride salts) .
Q. What are the solubility and stability considerations for this compound?
The dihydrochloride form improves aqueous solubility due to ionic interactions. Stability studies recommend storage at 2–8°C under inert conditions to prevent degradation. Avoid prolonged exposure to moisture or basic environments, which may hydrolyze the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Stirring at room temperature during HCl salt formation minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while diethyl ether aids in salt precipitation .
- Catalysts : Use of TCEP or DTT prevents disulfide formation in thiol-containing intermediates .
Q. What strategies resolve discrepancies in analytical data (e.g., NMR vs. MS)?
Contradictions between NMR and MS data often arise from residual solvents or salt adducts. Solutions include:
Q. What are the challenges in scaling up the synthesis for research purposes?
- Exothermic reactions : HCl addition during salt formation requires controlled addition to avoid overheating.
- Precipitation efficiency : Scaling may reduce yield due to slower nucleation; anti-solvent titration improves crystal formation .
- Safety protocols : Handle concentrated HCl in fume hoods with PPE, as outlined in safety guidelines .
Q. How does the compound interact in biological systems (e.g., enzyme inhibition)?
While direct studies on this compound are limited, structurally similar dihydrochloride salts exhibit activity in enzyme inhibition assays. For example, AChE/BChE inhibitors with IC₅₀ values in the micromolar range suggest potential mechanisms involving amine-mediated interactions with catalytic sites . Computational docking studies using software like AutoDock could predict binding modes .
Methodological Tables
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
